7-(Anthracen-2-yl)heptanoic acid
Description
7-(Anthracen-2-yl)heptanoic acid is a synthetic organic compound featuring a heptanoic acid backbone (a seven-carbon carboxylic acid) substituted at the terminal carbon with an anthracene moiety at the 2-position. Anthracene, a polycyclic aromatic hydrocarbon (PAH), imparts aromaticity and planarity to the molecule, influencing its electronic properties and reactivity. This compound is structurally distinct from simpler fatty acids due to its extended conjugated system, which may enhance UV absorption and alter solubility.
Properties
CAS No. |
73693-26-2 |
|---|---|
Molecular Formula |
C21H22O2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
7-anthracen-2-ylheptanoic acid |
InChI |
InChI=1S/C21H22O2/c22-21(23)10-4-2-1-3-7-16-11-12-19-14-17-8-5-6-9-18(17)15-20(19)13-16/h5-6,8-9,11-15H,1-4,7,10H2,(H,22,23) |
InChI Key |
MABQWLLMJYSGFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)CCCCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Anthracen-2-yl)heptanoic acid typically involves the following steps:
Friedel-Crafts Alkylation: Anthracene undergoes Friedel-Crafts alkylation with a suitable alkyl halide to introduce a heptanoic acid chain.
Oxidation: The alkylated anthracene is then oxidized to convert the terminal alkyl group into a carboxylic acid group.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
7-(Anthracen-2-yl)heptanoic acid can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: Electrophilic aromatic substitution can occur on the anthracene ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted anthracene derivatives.
Scientific Research Applications
7-(Anthracen-2-yl)heptanoic acid has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules and studying photophysical properties.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 7-(Anthracen-2-yl)heptanoic acid involves its interaction with various molecular targets:
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
Key Observations :
- Aromaticity vs. Saturation: The fully aromatic anthracene in 7-(Anthracen-2-yl)heptanoic acid contrasts with hydrogenated analogues (e.g., 7-(tetradecahydroanthracen-2-yl)heptanoic acid), which lack conjugation. This difference affects UV-Vis absorption and redox behavior .
- Heterocyclic vs.
- Functional Group Modifications: Esterification (e.g., methyl ester derivatives in ) or hydroxylation (e.g., 7-Hydroxyheptanoic acid) alters reactivity and application scope, such as drug delivery or industrial catalysis .
Physicochemical Properties
Notes:
- The anthracene moiety increases molecular rigidity and melting/boiling points compared to aliphatic or hydroxylated derivatives.
- Ester derivatives (e.g., 7-(3-Hydroxy-5-oxocyclopentenyl)-heptanoic acid methyl ester) exhibit higher volatility and altered pharmacokinetics .
Q & A
Q. What safety protocols are critical when handling 7-(Anthracen-2-yl)heptanoic acid in aerosol-generating procedures?
- Methodological Answer : Use certified fume hoods (≥0.5 m/s face velocity) and NIOSH-approved N95 respirators. For nebulization studies, employ closed-system aerosol generators to minimize exposure. Decontaminate surfaces with 70% ethanol, as anthracene derivatives can adsorb to glassware. Regularly monitor airborne concentrations via GC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
